molecular formula C18H24O4 B12993584 (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid

Cat. No.: B12993584
M. Wt: 304.4 g/mol
InChI Key: DLQPYIKTIYEZQG-CQDKDKBSSA-N
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Description

(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a tert-butoxy group, a dihydroindenyl moiety, and an oxobutanoic acid group, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl alcohol and appropriate protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of catalysts, solvents like glycerol, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and dihydroindenyl moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

(2S)-2-[(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C18H24O4/c1-11-9-14(13-8-6-5-7-12(11)13)15(17(20)21)10-16(19)22-18(2,3)4/h5-8,11,14-15H,9-10H2,1-4H3,(H,20,21)/t11-,14-,15-/m0/s1

InChI Key

DLQPYIKTIYEZQG-CQDKDKBSSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C2=CC=CC=C12)[C@H](CC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CC(C2=CC=CC=C12)C(CC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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